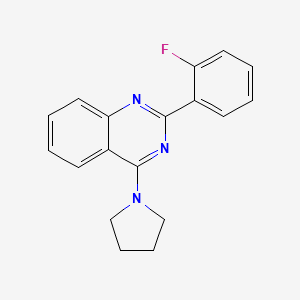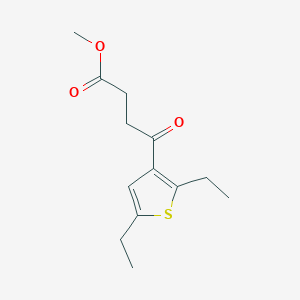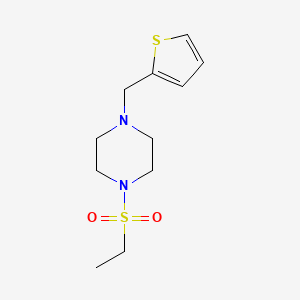
2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been shown to have promising anticancer activity, making it a potential candidate for the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline involves the inhibition of the 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline tyrosine kinase. This kinase plays a crucial role in the regulation of cell growth and proliferation. By inhibiting this kinase, 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline has been shown to have other biochemical and physiological effects. It has been shown to inhibit the angiogenesis process, which is essential for the growth and spread of cancer cells. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline in lab experiments is its potent and selective inhibition of the 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline tyrosine kinase. This makes it an ideal candidate for studying the role of this kinase in cancer cell growth and proliferation. However, one limitation of using this compound is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline. One potential direction is the development of new combination therapies that include this compound. Another direction is the study of the molecular mechanisms underlying its anticancer activity. Additionally, there is a need for further research on the safety and toxicity of this compound in preclinical studies.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline involves a multi-step process that begins with the reaction of 2-fluoroaniline with ethyl glyoxylate to form an intermediate compound. This intermediate is then reacted with 1-pyrrolidinecarboxylic acid to produce the final product.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. Additionally, this compound has been shown to have synergistic effects when combined with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c19-15-9-3-1-7-13(15)17-20-16-10-4-2-8-14(16)18(21-17)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXURHJCXXRHYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-(pyrrolidin-1-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)


![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)
![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691995.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5692001.png)

![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5692014.png)
![(1S,4R)-2-(2,6-dichlorobenzyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5692028.png)
